molecular formula C16H28N6O4S B1192315 Biotin-PEG2-Azide CAS No. 945633-30-7

Biotin-PEG2-Azide

Cat. No.: B1192315
CAS No.: 945633-30-7
M. Wt: 400.5
InChI Key: OVEZMVONEJMGLZ-YDHLFZDLSA-N
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Description

Biotin azide is a derivative of biotin (vitamin H) covalently bound with azide group. This reagent allows labeling of various alkynylated molecules (such as DNA, oligonucleotides, and proteins) with biotin. Biotin binding to avidin or streptavidin can be used in downstream affinity applications for the isolation of biotinylated molecules or their binding with streptavidin conjugates. This structure of biotin azide features long hydrophilic linker which separates biotin residue from the target molecule for efficient binding with streptavidin. Its linker (PEG) also enhances aquous solubility to facilitate conjugation. The azide can be conjugated with various molecules using our recommended protocol.

Scientific Research Applications

  • Thrombosis Prevention in Medical Devices : Biotin-PEG2-Azide has been used for the modification of thrombomodulin, which can be immobilized on sterilized commercial ePTFE vascular grafts. This modification demonstrates superior thromboresistance compared to commercial heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).

  • Drug Delivery and Biomedical Applications : this compound has been used in the synthesis of bioconjugated polymeric micelles, enhancing the targeting and treatment efficacy in cancer therapies. These micelles can selectively eliminate cancer cells by enhancing uptake via receptor-mediated endocytosis and responding to the protease MMP-2, which is secreted excessively by cancer cells (Chen et al., 2015).

  • Biosensing and Diagnostic Applications : this compound functionalized gold nanoparticle probes have been developed for the simultaneous detection of nucleic acids and proteins from a single sample. These probes are useful for studying and tracking biological pathways and diseases (Scott et al., 2017).

  • Surface Engineering for Biomimetic Applications : Research shows that polymers like Poly(lactic acid)-poly(ethylene glycol)-biotin can be rapidly surface engineered to create biomimetic surfaces. This is useful in various biomedical applications, such as drug delivery systems and tissue engineering (Salem et al., 2001).

  • Chemical Selectivity in Liposomal Functionalization : this compound has been used for chemically selective liposomal surface functionalization, allowing for the development of liposomal microarrays. This method can be applied in biological and biomedical applications, such as studying carbohydrate-protein interactions and toxin and antibody screening (Ma et al., 2011).

  • Enhanced Gene Expression in Biomedical Research : Biotin-triggered release of poly(ethylene glycol)-avidin from biotinylated polyethylenimine enhances in vitro gene expression. This approach combines the positive attributes of PEG and cationic polymers for improved gene delivery (Xiong et al., 2007).

Mechanism of Action

Target of Action

Biotin-PEG2-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that contain Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .

Mode of Action

this compound operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of target proteins. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By facilitating the formation of a ternary complex with an E3 ubiquitin ligase, it leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .

Future Directions

Biotin-PEG2-Azide is a promising compound in the field of bioconjugation and proteomic studies . Its use in the synthesis of PROTACs suggests potential applications in targeted protein degradation .

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-Azide plays a crucial role in biochemical reactions, particularly in bioconjugation. It interacts with terminal alkynes to form stable triazole linkages through click chemistry. This interaction is bioorthogonal, meaning it does not interfere with biological systems. The inclusion of a hydrophilic PEG2 spacer in this compound enhances its aqueous solubility and reduces steric hindrance, particularly when binding to avidin molecules . This reagent can also react with phosphine-labeled molecules through Staudinger chemistry, making it versatile for various biochemical applications .

Cellular Effects

This compound influences various types of cells and cellular processes. It is used to label biomolecules such as DNA, oligonucleotides, and proteins, which can then be bound to avidin or streptavidin for further purification and detection . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the study of specific biomolecular interactions and processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable triazole linkages with terminal alkynes via click chemistry, either copper-catalyzed or copper-free . This binding interaction is highly specific and efficient, allowing for precise bioconjugation. Additionally, this compound can react with phosphine-labeled molecules through Staudinger chemistry, further expanding its utility in molecular biology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The product is stable when stored at -20°C in the dark and can be transported at room temperature for up to three weeks . Long-term effects on cellular function observed in in vitro or in vivo studies include the stability of the biotinylation and the persistence of labeled biomolecules within the cell .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively labels biomolecules without causing toxicity. At high doses, there may be adverse effects, including potential toxicity or interference with normal cellular functions . Threshold effects observed in studies indicate that careful dosage optimization is necessary to achieve desired outcomes without adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to biotinylation and bioconjugation. It interacts with enzymes and cofactors that facilitate the formation of stable triazole linkages with terminal alkynes . This interaction can affect metabolic flux and metabolite levels by enabling the study of specific metabolic processes and pathways within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG2 spacer enhances its aqueous solubility, facilitating its distribution and localization within the cell . This property is crucial for efficient bioconjugation and labeling of target biomolecules.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, enabling precise labeling and study of specific cellular structures and processes .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZMVONEJMGLZ-YDHLFZDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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